molecular formula C31H34O6S2 B12381864 [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate

Cat. No.: B12381864
M. Wt: 566.7 g/mol
InChI Key: SMQKPOHYUFRSMV-PLHNLXLGSA-N
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Description

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the dithianyl group and the final esterification step. Key reagents and conditions include:

    Naphthalene Derivative Preparation: The starting material, 5,8-dihydroxy-1,4-dioxonaphthalene, is synthesized through a series of oxidation and hydroxylation reactions.

    Dithianyl Group Introduction: The dithianyl group is introduced via a nucleophilic substitution reaction using 2-phenyl-1,3-dithiane as the nucleophile.

    Esterification: The final step involves the esterification of the intermediate compound with 4-methylpent-3-enyl pentanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The dithianyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted dithianyl compounds.

Scientific Research Applications

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The hydroxyl and dithianyl groups play a crucial role in these interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]butanoate
  • [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]hexanoate

Uniqueness

The unique combination of functional groups in [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate distinguishes it from similar compounds

Properties

Molecular Formula

C31H34O6S2

Molecular Weight

566.7 g/mol

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate

InChI

InChI=1S/C31H34O6S2/c1-19(2)12-15-26(22-18-25(34)28-23(32)13-14-24(33)29(28)30(22)36)37-27(35)11-7-6-10-21-16-17-38-31(39-21)20-8-4-3-5-9-20/h3-5,8-9,12-14,18,21,26,31-33H,6-7,10-11,15-17H2,1-2H3/t21-,26-,31?/m1/s1

InChI Key

SMQKPOHYUFRSMV-PLHNLXLGSA-N

Isomeric SMILES

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CCCC[C@@H]3CCSC(S3)C4=CC=CC=C4)C

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CCCCC3CCSC(S3)C4=CC=CC=C4)C

Origin of Product

United States

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